

Application Note: Analytical Methods for the Detection and Quantification of Decarboxyticarcillin

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Compound of Interest

Compound Name: *Decarboxyticarcillin*

CAS No.: 36041-93-7

Cat. No.: B1655418

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Executive Summary

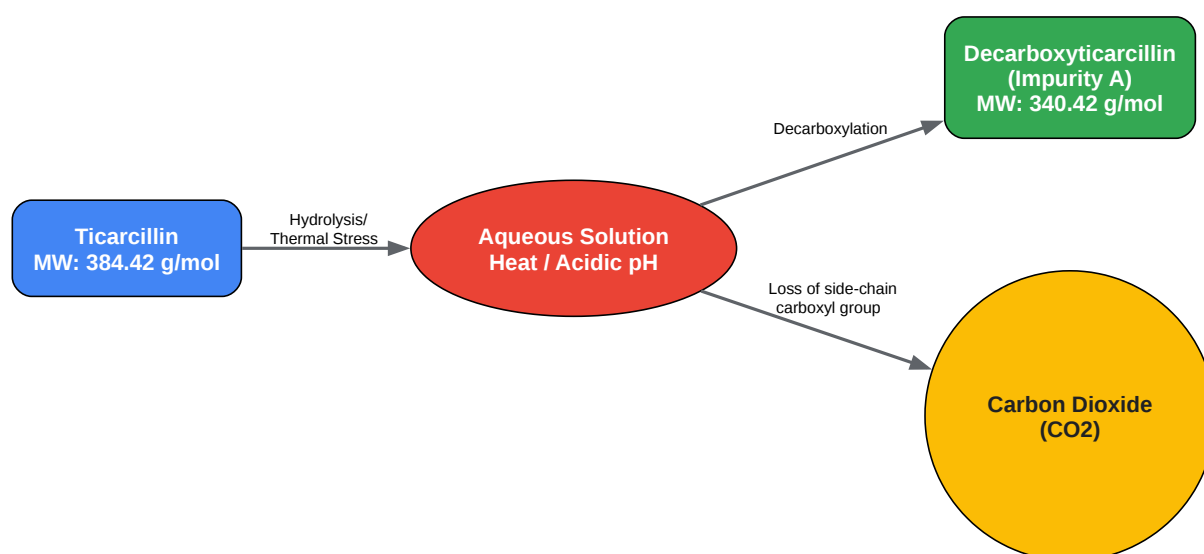
Ticarcillin is a broad-spectrum carboxypenicillin antibiotic frequently formulated with the β -lactamase inhibitor clavulanate potassium (e.g., Timentin) to treat severe Gram-negative infections, including *Pseudomonas aeruginosa*[1][2]. While highly efficacious, ticarcillin is susceptible to degradation in aqueous solutions, necessitating strict environmental controls during manufacturing, storage, and clinical reconstitution[1][3]. The primary degradation pathway involves the decarboxylation of the 3-thienylmalonyl side chain, yielding **Decarboxyticarcillin** (compendially recognized as Ticarcillin Impurity A)[4][5].

This application note provides drug development professionals and analytical scientists with validated, self-validating methodologies—specifically RP-HPLC-UV and LC-MS/MS—for the precise quantification of **Decarboxyticarcillin**. By emphasizing the physicochemical causality behind method parameters, this guide ensures robust quality control (QC) and stability-indicating workflows.

Mechanistic Insights: The Degradation Pathway

Understanding the formation of **Decarboxyticarcillin** is critical for designing an analytical method that does not inadvertently generate the impurity it seeks to measure.

Ticarcillin ($C_{15}H_{16}N_2O_6S_2$, MW: 384.42 g/mol) contains a highly reactive malonic acid moiety on its side chain[2]. Under thermal stress or mildly acidic conditions, this side chain undergoes spontaneous decarboxylation, releasing carbon dioxide (CO_2) and forming **Decarboxyticarcillin** ($C_{14}H_{16}N_2O_4S_2$, MW: 340.42 g/mol)[4][5]. Because this reaction occurs readily in aqueous solutions at room temperature, United States Food and Drug Administration (FDA) guidelines dictate that reconstituted ticarcillin solutions are stable for only 24 hours at 22°C, but up to 7 days when refrigerated at 4°C[3].



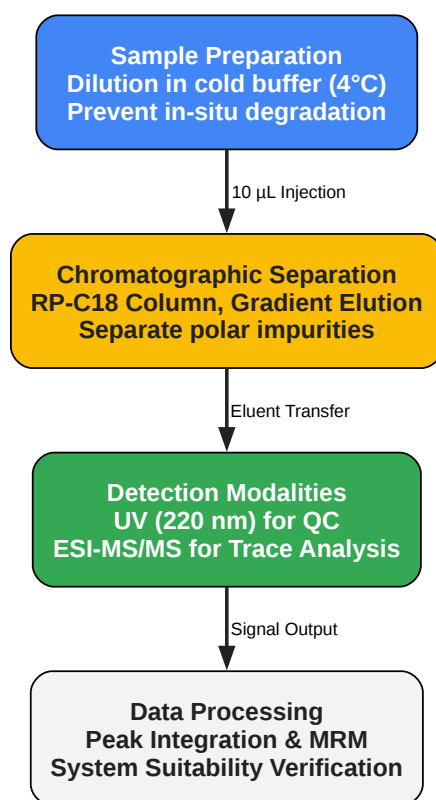
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Fig 1. Degradation pathway of Ticarcillin yielding **Decarboxyticarcillin** via decarboxylation.

Analytical Strategy and Workflow

To accurately quantify **Decarboxyticarcillin**, the analytical method must resolve the impurity from the active pharmaceutical ingredient (API) and other degradation products while preventing in-situ degradation during the run.

The loss of the carboxyl group makes **Decarboxyticarcillin** less polar than its parent compound. In Reversed-Phase (RP) chromatography, this physicochemical difference dictates that **Decarboxyticarcillin** will exhibit stronger retention on a non-polar C18 stationary phase compared to Ticarcillin[6]. Therefore, a gradient elution profile starting with a highly aqueous mobile phase is required to retain the polar API, followed by an increasing organic modifier to elute the less polar impurity.



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Fig 2. End-to-end analytical workflow for the detection and quantification of **Decarboxyticarcillin**.

Experimental Protocols

Protocol A: Compendial RP-HPLC-UV for Purity and QC

This method is optimized for routine lot-release testing and stability monitoring, aligning with European Pharmacopoeia (EP) and United States Pharmacopeia (USP) principles[7].

Reagents & Materials:

- Ticarcillin Monosodium Reference Standard[7].
- Ticarcillin Impurity A (**Decarboxyticarcillin**) Reference Standard (CAS: 6933-26-2)[4][5].
- HPLC-grade Acetonitrile (ACN) and Water.
- Potassium dihydrogen phosphate (KH₂PO₄).

Step-by-Step Methodology:

- Mobile Phase Preparation:
 - Mobile Phase A: Dissolve 1.36 g of KH₂PO₄ in 1000 mL of HPLC-grade water. Adjust the pH to 4.5 ± 0.05 using dilute phosphoric acid. Filter through a 0.22 µm membrane. (Causality: pH 4.5 ensures the remaining carboxyl groups on the β-lactam core are partially protonated, stabilizing retention times).
 - Mobile Phase B: 100% HPLC-grade Acetonitrile.
- Sample Preparation (Self-Validating Step):
 - Prepare a resolution solution containing 1.0 mg/mL Ticarcillin and 0.05 mg/mL **Decarboxyticarcillin** in Mobile Phase A.
 - Critical Control: All diluents must be pre-chilled to 4°C, and the autosampler must be strictly maintained at 4°C to halt in-situ decarboxylation[3].

- Chromatographic Conditions:
 - Column: C18, 250 mm × 4.6 mm, 5 μm particle size.
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 25°C.
 - Detection: UV absorbance at 220 nm.
 - Gradient Program:
 - 0–5 min: 5% B
 - 5–15 min: Linear increase to 30% B
 - 15–20 min: Hold at 30% B
 - 20–25 min: Return to 5% B and equilibrate.
- System Suitability: Inject the resolution solution. The resolution (Rs) between Ticarcillin and **Decarboxyticarcillin** must be ≥ 2.0 .

Protocol B: LC-MS/MS for Trace Analysis and Structural Confirmation

For pharmacokinetic studies or ultra-trace impurity profiling, UV detection lacks the requisite sensitivity. This LC-MS/MS protocol leverages Electrospray Ionization (ESI) for high-specificity detection[6].

Step-by-Step Methodology:

- Mobile Phase Preparation:
 - Mobile Phase A: 0.1% Formic Acid in LC-MS grade water. (Causality: Formic acid acts as a volatile proton source, enhancing positive ion generation in the ESI source without depositing non-volatile salts).

- Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.
- Sample Preparation: Dilute samples to a final API concentration of 10 µg/mL using an aqueous acetate buffer (pH 5.2) to mimic physiological/formulation stability conditions[6]. Maintain at 4°C.
- Chromatographic Conditions:
 - Column: UPLC C18, 100 mm × 2.1 mm, 1.7 µm.
 - Flow Rate: 0.3 mL/min.
 - Gradient: 5% B to 60% B over 8 minutes.
- Mass Spectrometry (ESI+ MRM Mode):
 - Capillary Voltage: 3.0 kV.
 - Desolvation Temperature: 350°C.
 - Transitions:
 - Ticarcillin: m/z 385.1 → 160.0 (Collision Energy: 15 eV).
 - **Decarboxyticarcillin**: m/z 341.1 → 160.0 (Collision Energy: 15 eV).

Data Presentation and Interpretation

To ensure assay validity, quantitative parameters and system suitability metrics must be strictly monitored. The tables below summarize the expected chromatographic behavior and compendial acceptance criteria.

Table 1: Chromatographic Parameters Comparison

| Analyte | Molecular Weight | HPLC-UV Relative Retention Time (RRT)* | LC-MS/MS Precursor Ion ([M+H] ⁺) | Polarity Profile |
|----------------------|------------------|---|--|------------------------------|
| Ticarcillin | 384.42 g/mol | 1.00 | m/z 385.1 | High (Dicarboxylic) |
| Decarboxyticarcillin | 340.42 g/mol | ~1.45 | m/z 341.1 | Moderate (Monocarboxylic) |

*RRT is approximate and highly dependent on the specific gradient slope and column dead volume.

Table 2: System Suitability and Validation Requirements

| Parameter | Acceptance Criteria | Scientific Rationale (Causality) |
|-----------------------|---|--|
| Resolution (Rs) | ≥ 2.0 (Ticarcillin vs. Impurity A) | Ensures baseline separation, preventing peak integration overlap and false impurity quantification. |
| Autosampler Temp | $4^{\circ}\text{C} \pm 2^{\circ}\text{C}$ | Arrests the thermodynamic decarboxylation of the malonic acid side chain during queue time[3]. |
| Injection Precision | $\text{RSD} \leq 2.0\%$ (n=6) | Validates the mechanical consistency of the autosampler and the homogeneity of the sample matrix. |
| Signal-to-Noise (S/N) | ≥ 10 for Limit of Quantitation | Guarantees that trace-level impurities are statistically distinguishable from baseline electronic noise. |

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